propan-2-yl (2S)-2-{[pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate

HCV NS5B polymerase ProTide stereochemistry diastereomer potency

This (S,S)-configured phosphoramidate (CAS 1334513-02-8) is the essential penultimate precursor for Sofosbuvir API. Its pre-resolved stereochemistry directly yields the pharmacologically active Sp diastereomer, eradicating costly chiral chromatography. The pentafluorophenoxy leaving group provides a 15% yield advantage over p-nitrophenol alternatives. Supplied as an ANDA reference standard (Impurity 75) with full characterization, it ensures your final API meets stringent regulatory specifications for potency and purity. Procure with ≥98% HPLC purity and ≥97.0% optical purity.

Molecular Formula C18H17F5NO5P
Molecular Weight 453.3 g/mol
CAS No. 1334513-02-8
Cat. No. B1142309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropan-2-yl (2S)-2-{[pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate
CAS1334513-02-8
Molecular FormulaC18H17F5NO5P
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)
InChIKeyMIILDBHEJQLACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 mg / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl (2S)-2-{[Pentafluorophenoxy(Phenoxy)Phosphoryl]Amino}Propanoate (CAS 1334513-02-8): Strategic ProTide Intermediate for Sofosbuvir Synthesis


Propan-2-yl (2S)-2-{[pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate (CAS 1334513-02-8) is a chiral phosphoramidate bearing the (S,S) configuration at the alanine α-carbon and phosphorus center, respectively . It serves as the penultimate ProTide precursor in the industrial synthesis of the hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir (PSI-7977/GS-7977), wherein the pentafluorophenoxy group acts as a superior leaving group for stereospecific nucleoside coupling . The compound is also catalogued as Sofosbuvir Impurity 75 and is employed as a reference standard for Abbreviated New Drug Application (ANDA) analytical method development and quality control .

Why Generic Substitution of CAS 1334513-02-8 with Unresolved or Alternative ProTide Precursors Fails in Regulated Sofosbuvir Manufacturing


The ProTide phosphoramidate core contains a chiral phosphorus center, and the biological activity of the final drug is exquisitely sensitive to phosphorus stereochemistry: the Sp diastereomer (Sofosbuvir) exhibits >10-fold greater potency than the Rp diastereomer in the HCV replicon assay (EC90 0.42 μM vs 7.5 μM) . The (S,S) configuration of CAS 1334513-02-8 is the direct stereochemical precursor to this active Sp isomer . Using the racemic mixture (CAS 1256490-52-4) or the (R,S) diastereomer (CAS 1337529-56-2) would necessitate costly chiral separation downstream or, if uncorrected, would introduce Rp-configured Sofosbuvir as a process impurity, compromising both potency and regulatory compliance . Furthermore, the pentafluorophenoxy leaving group is mechanistically non-interchangeable with p-nitrophenoxy alternatives, as demonstrated by a 15-percentage-point yield advantage (80% → 95%) in phosphoric ester side-chain construction .

Quantitative Differentiation Evidence for CAS 1334513-02-8: Head-to-Head Comparisons with Closest Analogs and Alternatives


S,S Diastereomer of CAS 1334513-02-8 Is the Direct Precursor to the Pharmacologically Active Sp-Sofosbuvir, Which Is >10-Fold More Potent Than Rp-Sofosbuvir

The (S,S) diastereomer (CAS 1334513-02-8) is the direct synthetic precursor to Sofosbuvir bearing the Sp configuration at phosphorus. When coupled to the uridine nucleoside, this Sp diastereomer yields the final drug with an EC90 of 0.42 μM in the HCV replicon assay, compared to an EC90 of 7.5 μM for the Rp diastereomer derived from the (R,S) precursor—a quantifiable >10-fold potency advantage . The corresponding PSI-7977 (Sp) vs PSI-7976 (Rp) comparison shows EC50 values of 92 nM vs 1,070 nM, an 11.6-fold difference, with the Sp isomer also generating ~18-fold more active triphosphate metabolite (PSI-352707) via Cathepsin A-mediated activation . Selection of the correct (S,S) precursor therefore directly determines the stereochemical outcome and therapeutic potency of the final API.

HCV NS5B polymerase ProTide stereochemistry diastereomer potency Sofosbuvir synthesis

Pentafluorophenoxy Leaving Group Outperforms p-Nitrophenoxy in ProTide Intermediate Synthesis with a 15-Percentage-Point Yield Gain

In the synthesis of the phosphoric ester side chain that forms the core of CAS 1334513-02-8, substituting pentafluorophenol for p-nitrophenol as the phenolic leaving group increased the reaction yield from 80% to 95%, a 15-percentage-point absolute improvement . This finding is consistent with the broader ProTide literature, which identifies pentafluorophenol as a more effective leaving group than p-nitrophenol for nucleophilic displacement reactions with nucleoside 5′-hydroxyl groups, enabling faster and more complete substitution . The enhanced leaving-group ability arises from the strong electron-withdrawing effect of the five fluorine atoms, which increases the acidity of the phenolic oxygen and stabilizes the departing phenolate anion .

ProTide leaving group phosphoramidate coupling pentafluorophenol vs p-nitrophenol Sofosbuvir intermediate yield

Isopropyl Ester Intermediate Enables CES1-Dependent Hepatic Activation Distinct from the 2-Ethylbutyl Ester Used in Remdesivir

Sofosbuvir and Tenofovir Alafenamide both employ an isopropyl ester promoiety (derived from CAS 1334513-02-8), whereas Remdesivir uses a 2-ethylbutyl ester (derived from CAS 1911578-98-7) . This structural difference is not arbitrary: the isopropyl ester confers a specific substrate profile toward human carboxylesterase 1 (CES1), which exhibits an activity of 1,800 pmol/min/μg toward Sofosbuvir, compared to 27,000 pmol/min/μg toward Cathepsin A (CTSA), reflecting a finely tuned dual-enzyme activation cascade optimized for hepatic first-pass metabolism . In contrast, the 2-ethylbutyl ester was selected to reduce plasma esterase susceptibility and prolong systemic circulation for Remdesivir's pulmonary delivery requirements . A head-to-head study of GS-441524 ProTide prodrugs demonstrated that the isopropyl ester analog (IsoRDV) generated less active triphosphate metabolite in human lung cell models compared to the 2-ethylbutyl (RDV) and methylpropyl (MeRDV) esters, confirming that ester structure directly governs tissue-specific bioactivation .

ProTide ester promoiety carboxylesterase 1 (CES1) Sofosbuvir vs Remdesivir tissue-specific activation

Validated Quality Attributes of CAS 1334513-02-8 Enable Direct Use in cGMP-Regulated Sofosbuvir Manufacturing Without Additional Purification

Commercial batches of CAS 1334513-02-8 are routinely supplied with HPLC purity ≥98% (AKSci: 98% HPLC; Aladdin: 97%;韶远: 99.5% at 214 nm) and optical purity ≥97.0% , as measured by chiral HPLC. The compound exhibits a well-defined melting point of 133–139°C and a consistent specific optical rotation of +3° to +6° (c=1, CHCl3) . In the patented microfluidic synthesis method (CN110964057A), the optimized process achieves an HPLC purity of 99.1% with a molar yield of 48% after recrystallization . These quality attributes are critical because the compound's use as a late-stage intermediate in Sofosbuvir API synthesis means that any diastereomeric impurity (e.g., the Rp precursor, CAS 1337529-56-2) carried through would become a persistent impurity in the final drug substance, requiring orthogonal analytical methods for detection and control . The availability of detailed characterization data compliant with regulatory guidelines supports direct use in ANDA submissions and commercial production without additional vendor-specific re-validation .

HPLC purity optical purity quality control regulatory compliance

Microfluidic Continuous-Flow Synthesis of CAS 1334513-02-8 Addresses Yield and By-Product Limitations of Traditional Batch Processes

Traditional batch synthesis of CAS 1334513-02-8 suffers from low yields, abundant by-products, severe 'three wastes' pollution, and high refrigeration energy consumption due to the need for −70°C reaction conditions . A patented microfluidic continuous-flow method (CN110964057A) addresses these limitations by enabling precise temperature control at 0–20°C with residence times on the order of minutes, significantly reducing by-product formation and improving reaction efficiency . An alternative process improvement (CN104761582A) using free-base L-alanine isopropyl ester at 0°C (instead of −70°C) achieves 48% molar yield with 99.1% HPLC purity, demonstrating that modern synthetic routes can eliminate the need for ultra-low temperature equipment . The one-pot synthesis method reported in the literature achieves an overall yield of 53% for the title compound . These process improvements are specific to the pentafluorophenoxy-isopropyl ester scaffold and would require re-optimization for alternative leaving groups or ester moieties.

microfluidic synthesis continuous flow process intensification Sofosbuvir intermediate

Optimal Procurement and Application Scenarios for CAS 1334513-02-8 Based on Quantitative Differentiation Evidence


Late-Stage cGMP Intermediate for Sofosbuvir API Manufacturing Requiring Stereochemically Defined Precursor

For manufacturers of Sofosbuvir active pharmaceutical ingredient (API) operating under cGMP conditions, CAS 1334513-02-8 is the required (S,S)-configured intermediate that directly yields the pharmacologically active Sp diastereomer. The >10-fold potency differential between Sp- and Rp-Sofosbuvir (EC90 0.42 vs 7.5 μM) makes stereochemical fidelity non-negotiable. Procuring pre-resolved material with optical purity ≥97.0% and HPLC purity 98–99.5% eliminates the need for in-process chiral chromatography and ensures that the final API meets the Sp-configuration specification required by regulatory authorities.

Reference Standard for ANDA Analytical Method Development and Quality Control of Sofosbuvir Drug Substance

CAS 1334513-02-8 is catalogued as Sofosbuvir Impurity 75 and is supplied with detailed characterization data compliant with regulatory guidelines for use in Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications . Its well-defined physical properties—melting point 133–139°C, specific optical rotation +3° to +6° (c=1, CHCl3), and HPLC purity up to 99.5% —make it suitable as a system suitability standard and impurity marker in pharmacopoeial monograph testing.

Process Development and Optimization of ProTide Coupling Reactions Using Pentafluorophenoxy Leaving Group Chemistry

The pentafluorophenoxy moiety of CAS 1334513-02-8 serves as a superior leaving group for nucleoside 5′-hydroxyl displacement in ProTide synthesis, outperforming p-nitrophenoxy alternatives by 15 percentage points in side-chain yield (80% → 95%) . This compound is therefore the preferred starting material for process chemists optimizing the final phosphoramidate coupling step, whether in batch or continuous-flow microfluidic reactor configurations , as its leaving-group reactivity directly impacts coupling efficiency and overall process mass intensity.

Comparator Compound in ProTide Ester Promoiety Structure-Activity Relationship Studies

In medicinal chemistry programs exploring ProTide prodrug design beyond Sofosbuvir, CAS 1334513-02-8 serves as a well-characterized isopropyl ester benchmark against which alternative ester promoieties (e.g., 2-ethylbutyl, methyl, benzyl) are compared for CES1/CTSA substrate selectivity and tissue-specific activation profiles. The established CES1 activity of 1,800 pmol/min/μg and CTSA activity of 27,000 pmol/min/μg for the Sofosbuvir scaffold provide a quantitative reference frame for evaluating novel ester variants in recombinant enzyme and hepatocyte stability assays.

Quote Request

Request a Quote for propan-2-yl (2S)-2-{[pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.